Methanofuran

説明

特性

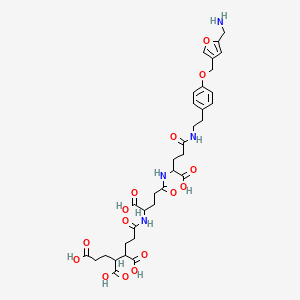

分子式 |

C34H44N4O15 |

|---|---|

分子量 |

748.7 g/mol |

IUPAC名 |

7-[[4-[[4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |

InChI |

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51) |

InChIキー |

CKRUWFDORAQSRC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

正規SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

同義語 |

carbon dioxide reduction factor CDR factor methanofuran |

製品の起源 |

United States |

Methanofuran Biosynthesis Pathways and Associated Enzymes

Precursor Formation and Early Biosynthetic Steps

The biosynthesis of methanofuran begins with the formation of key furan-containing intermediates derived from central metabolic pathways.

Synthesis of 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) from D-Glyceraldehyde-3-phosphate (D-GA-3P)

The initial step in constructing the furan (B31954) moiety of this compound involves the conversion of D-Glyceraldehyde-3-phosphate (D-GA-3P), a glycolytic intermediate, into 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P). This reaction is catalyzed by a specific enzyme. nih.gov

Role of (5-formylfuran-3-yl)methyl phosphate (B84403) synthase (MfnB)

The enzyme (5-formylfuran-3-yl)methyl phosphate synthase, also known as MfnB or 4-HFC-P synthase, catalyzes the condensation of two molecules of D-Glyceraldehyde-3-phosphate (D-GA-3P) to produce 4-HFC-P. This reaction involves the removal of a phosphate group, followed by aldol (B89426) condensation and cyclization. MfnB exhibits a typical α/β TIM barrel fold, characteristic of Class I aldolases. While it can process both D- and L-isomers of glyceraldehyde-3-phosphate, it shows a clear preference for the D-isomer. nih.govresearchgate.netuniprot.orgqmul.ac.ukslideshare.net

Conversion of 4-HFC-P to 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P)

Following the formation of 4-HFC-P, the next critical step is the conversion of this intermediate into 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P). This transformation introduces the aminomethyl group onto the furan ring. nih.gov

Role of (5-formylfuran-3-yl)methyl phosphate transaminase

The enzyme (5-formylfuran-3-yl)methyl phosphate transaminase, encoded by the mfnC gene, catalyzes the transamination reaction. It specifically transfers an amino group from L-alanine to 4-HFC-P, yielding pyruvate (B1213749) and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P). This reaction requires pyridoxal (B1214274) 5'-phosphate as a cofactor. nih.govuniprot.org

Formation of Key Intermediates

The biosynthesis of this compound also involves the preparation of a key intermediate that will later be coupled with the furan moiety.

Biosynthesis of γ-Glutamyltyramine from Tyrosine

The pathway to the core structure of this compound, APMF-Glu, requires the formation of γ-glutamyltyramine. This intermediate is synthesized from the amino acid tyrosine and glutamate (B1630785). A tyrosine decarboxylase enzyme first converts tyrosine to tyramine (B21549). Subsequently, a tyramine-glutamate ligase, encoded by genes such as mj0815 (also referred to as MfnD), catalyzes the ATP-dependent addition of glutamate to tyramine via a γ-linked amide bond, forming γ-glutamyltyramine. nih.govethz.chebi.ac.uk

Compound List

this compound (MFR)

D-Glyceraldehyde-3-phosphate (D-GA-3P)

4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P)

5-(aminomethyl)-3-furanmethanol-phosphate (F1-P)

Tyrosine

Tyramine

γ-Glutamyltyramine

Pyruvate

L-alanine

Glutamate

ATP

Phosphate

Role of L-tyrosine/L-aspartate decarboxylase (MfnA)

The biosynthesis of this compound begins with the processing of amino acids to form essential precursors. The enzyme L-tyrosine/L-aspartate decarboxylase, designated MfnA, plays a crucial role in these initial steps uniprot.orguniprot.org. MfnA catalyzes the decarboxylation of L-tyrosine, yielding tyramine, which is a key component for this compound synthesis uniprot.orgnih.gov. This enzyme is also known to decarboxylate L-aspartate to produce β-alanine, which is involved in coenzyme A biosynthesis uniprot.orguniprot.orgnih.gov. Therefore, MfnA is bifunctional, contributing to both this compound and coenzyme A pathways uniprot.orgnih.gov. The reaction catalyzed by MfnA involves the removal of a carboxyl group from the amino acid substrate, typically requiring pyridoxal 5'-phosphate as a cofactor uniprot.orguniprot.orgebi.ac.uk.

Phosphorylation of F1-P to F1-PP (F1-Diphosphate)

A critical step in the assembly of the this compound core structure involves the phosphorylation of an intermediate known as 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) to its diphosphate (B83284) form, F1-PP nih.govkegg.jpsmolecule.com. This conversion is essential as the pyrophosphate group in F1-PP serves as a better leaving group for the subsequent condensation reaction, thereby activating the molecule for further synthesis nih.govethz.ch.

Role of [5-(aminomethyl)furan-3-yl]methyl phosphate kinase (MfnE)

The enzyme responsible for the phosphorylation of F1-P to F1-PP is [5-(aminomethyl)furan-3-yl]methyl phosphate kinase, also known as MfnE nih.govkegg.jpnih.govexpasy.org. MfnE catalyzes an ATP-dependent phosphoryl transfer reaction, utilizing ATP as the phosphate donor to convert F1-P into F1-PP nih.govnih.govasm.org. This enzyme is classified under EC 2.7.4.31 and belongs to a family of proteins involved in modified nucleotide biosynthesis expasy.orgqmul.ac.uk.

Enzymatic Promiscuity of MfnE

Interestingly, MfnE exhibits enzymatic promiscuity nih.govnih.govresearchgate.net. While its primary physiological role is the production of F1-PP for this compound biosynthesis, it has also been identified as having adenylate kinase activity nih.govnih.govvt.edu. This dual activity suggests that MfnE can facilitate the transfer of a phosphoryl group from ATP to AMP, producing two molecules of ADP ebi.ac.uk. This promiscuity is thought to be an adaptation that allows organisms to utilize available nutrients efficiently with a limited set of enzymes researchgate.netvt.edu.

Core this compound Structure Assembly

The culmination of the early biosynthetic steps involves the assembly of the core this compound structure, APMF-Glu, through the condensation of key intermediates.

Condensation of F1-PP with γ-Glutamyltyramine to form APMF-Glu

The activated intermediate, F1-PP, undergoes a crucial condensation reaction with γ-Glutamyltyramine to form APMF-Glu, which is the fundamental core structure of this compound nih.govethz.chkegg.jp. This reaction links the furan ring precursor with the glutamate-tyramine side chain, establishing the basic framework of the coenzyme nih.gov.

Role of (4-{4-[2-(γ-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine synthase (MfnF)

The enzyme that catalyzes this vital condensation step is (4-{4-[2-(γ-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine synthase, designated MfnF nih.govkegg.jpasm.orguniprot.orgebi.ac.ukhmdb.cacreative-enzymes.com. MfnF, classified under EC 2.5.1.131, facilitates the coupling of F1-PP and γ-Glutamyltyramine to produce APMF-Glu uniprot.orgcreative-enzymes.com. This enzyme exhibits a distinctive α/β two-layer sandwich structure, differentiating it from other enzymes that catalyze similar coupling reactions nih.govnih.govebi.ac.uk. Research suggests that MfnF catalyzes the formation of an ether bond during this process, potentially via a substitution nucleophilic unimolecular (SN-1) reaction mechanism nih.govnih.govasm.org.

Enzymology of Methanofuran Dependent Metabolic Pathways

Formylmethanofuran (B1241027) Dehydrogenase (Fwd/Fmd) in Carbon Dioxide Fixation

Formylthis compound dehydrogenase (Fwd/Fmd) is a key enzyme complex in methanogenic archaea, playing a crucial role in the initial step of carbon dioxide (CO2) fixation. wikipedia.orgacs.org This multienzyme complex catalyzes the reduction of CO2 and its subsequent condensation with this compound (MFR) to form formylthis compound. acs.orgnih.gov This process is a vital entry point for carbon into the methanogenesis pathway, where CO2 is ultimately converted to methane (B114726). acs.orgnih.gov The enzyme is also of significant interest for its potential applications in biotechnological CO2 capture and conversion. acs.orgresearchgate.net

CO2 + this compound + reduced acceptor ⇌ formylthis compound + H2O + acceptor wikipedia.org

This reaction represents the first committed step in the reduction of CO2 in the hydrogenotrophic methanogenesis pathway. acs.orgnih.gov The enzyme effectively captures a molecule of CO2 and reduces it to a formyl group, which is then attached to the primary amine of this compound. acs.orgnih.gov This initial reduction is a critical juncture, as it channels carbon from an inorganic state into the metabolic machinery of the cell for energy production and biosynthesis. nih.gov

Formylthis compound dehydrogenase is a large and intricate multienzyme complex. acs.org In organisms like Methanothermobacter wolfeii, the tungsten-containing version (Fwd) can exist as a heterohexameric (FwdABCDFG)2 dimer or a larger (FwdABCDFG)4 tetramer, with the latter reaching a molecular weight of approximately 800 kDa. wikipedia.orgacs.org The molybdenum-containing counterpart (Fmd) has a similar protomeric structure. nih.govresearchgate.net

The subunit composition is highly specialized, with distinct roles attributed to different components:

FwdB and FwdD: These subunits form the CO2-reducing module. nih.gov FwdB houses the molybdenum or tungsten-pterin cofactor, which is the active site for CO2 reduction, while FwdD acts as a "cap" domain. nih.govescholarship.org

FwdA: This subunit contains a binuclear zinc center and is responsible for the condensation of formate (B1220265) with this compound. wikipedia.orgnih.gov

FwdF: This subunit is a polyferredoxin containing multiple iron-sulfur clusters, forming an extensive electron transfer chain that shuttles electrons to the active site in FwdB. wikipedia.orgresearchgate.net

The crystal structure reveals a sophisticated architecture where the active sites for CO2 reduction and formate condensation are located far apart, connected by a long, hydrophilic tunnel. wikipedia.orgnih.gov This tunnel is proposed to facilitate the transport of the formate intermediate between the two catalytic centers. wikipedia.org

Table 1: Subunit Composition and Function of Formylthis compound Dehydrogenase

| Subunit | Key Features | Primary Function |

| FwdA | Binuclear zinc center | Condensation of formate with this compound |

| FwdB | Molybdenum/Tungsten-pterin cofactor | Catalytic site for CO2 reduction |

| FwdD | "Cap" domain for FwdB | Structural role in the CO2-reducing module |

| FwdF | Multiple [4Fe-4S] clusters | Electron transfer to the catalytic subunit |

| FwdC, G | --- | Integral structural components |

The catalytic cycle of formylthis compound dehydrogenase involves a two-step process occurring at two distinct active sites. wikipedia.org First, CO2 is reduced to formate at the molybdenum/tungsten center in the FwdBD module. wikipedia.orgnih.gov Subsequently, the formate molecule travels through an internal tunnel to the FwdA subunit, where it condenses with this compound. wikipedia.org

The proposed mechanism involves the binding of CO2 to the reduced metal center (Mo(IV) or W(IV)), followed by a two-electron reduction to formate, which oxidizes the metal to Mo(VI) or W(VI). wikipedia.org The reduced ferredoxin provides the necessary electrons for this reduction. wikipedia.org The formate then diffuses through the ~43 Å long tunnel to the binuclear zinc center in FwdA, where it reacts with the primary amine of this compound to form formylthis compound. wikipedia.org

The active site for CO2 reduction contains a unique molybdenum or tungsten cofactor. nih.govescholarship.org This cofactor consists of the metal ion coordinated by two equivalents of a pyranopterin guanine (B1146940) dinucleotide. researchgate.netoup.com The metal is chelated by the dithiolene side chains of the pterin (B48896) molecules. nih.govescholarship.org Organisms may express either the molybdenum or tungsten-containing isoenzyme depending on the availability of the respective metal and the cellular redox conditions. escholarship.org Tungsten enzymes generally exhibit lower redox potentials than their molybdenum counterparts, which can be advantageous in highly reducing anaerobic environments. escholarship.orgmdpi.com The metal cycles between the +4 and +6 oxidation states during catalysis. wikipedia.orgmdpi.com

Electron delivery to the catalytic molybdenum/tungsten center is mediated by a series of iron-sulfur ([4Fe-4S]) clusters. wikipedia.orgwikipedia.org These clusters are primarily located in the FwdF subunit, which acts as a molecular wire. wikipedia.orgresearchgate.net The FwdABCDFG holoenzyme possesses a remarkable number of these clusters; for instance, the tetrameric complex contains 46 [4Fe-4S] clusters. acs.orgescholarship.org These clusters form an electron transfer chain that funnels electrons from an external donor, such as ferredoxin, to the pterin cofactor active site. wikipedia.orgnih.gov The arrangement of these clusters facilitates rapid and efficient electron transport, which is essential for the high catalytic rates observed for this enzyme. nih.govyoutube.com The iron-sulfur clusters are crucial for coupling the oxidation of the electron donor to the reduction of CO2. wikipedia.org

Catalytic Mechanism and Active Site Features

Role of Dinuclear Zinc Center (Zn-Zn)

The formylthis compound dehydrogenase (FMD) complex contains a subunit, FwdA, which houses a crucial dinuclear zinc center. wikipedia.org This catalytic metal center is analogous to that found in dihydroorotase and plays a pivotal role in the condensation of formate with the primary amine of this compound (MFR) to form formyl-MFR. wikipedia.orgnih.gov The Zn-Zn center is essential for activating the substrates and facilitating the C-N bond formation. The proposed mechanism involves the binding of formate and the amino group of MFR to the two zinc ions. This coordination polarizes the substrates, making the formate carbon more electrophilic and the MFR amine more nucleophilic. A key aspartate residue, along with N6-carboxylysine and other zinc ligands within the active site, are critical for catalysis, likely by positioning the substrates and modulating the pKa of the involved groups to facilitate the reaction. wikipedia.org The dinuclear zinc center, therefore, acts as a Lewis acid catalyst, stabilizing the transition state of the condensation reaction.

Formylthis compound:Tetrahydromethanopterin Formyltransferase (Ftr)

Formylthis compound:tetrahydromethanopterin formyltransferase (Ftr) is a key enzyme in the C1 metabolism of methanogenic archaea, as well as in some sulfate-reducing archaea and methylotrophic bacteria. wikipedia.orgebi.ac.ukebi.ac.uk It catalyzes the transfer of a formyl group from formylthis compound to the N5 position of 5,6,7,8-tetrahydromethanopterin (H4MPT). nih.govuniprot.orgresearchgate.net This reaction is a crucial step in the central pathway of methanogenesis, linking the initial CO2 fixation product with the subsequent reduction steps.

Reversible Formyl Group Transfer Reaction

The formyl group transfer catalyzed by Ftr is a reversible reaction, allowing the enzyme to function in both the forward and reverse directions depending on the metabolic needs of the organism. nih.govuniprot.orgresearchgate.net The reaction proceeds through a ternary complex catalytic mechanism, where both substrates, formylthis compound and tetrahydromethanopterin, bind to the enzyme before the formyl transfer occurs. nih.gov The chemical mechanism involves a nucleophilic attack by the N5 atom of H4MPT on the formyl carbon of formylthis compound. nih.govresearchgate.netresearchgate.netresearchgate.net This attack leads to the formation of a tetrahedral oxyanion intermediate, which is stabilized by the enzyme's active site residues. nih.gov The subsequent collapse of this intermediate results in the transfer of the formyl group and the release of this compound and 5-formyl-5,6,7,8-tetrahydromethanopterin. The standard Gibbs free energy change (ΔG°') for the reaction is approximately -5.5 kJ/mol, indicating that the forward reaction is slightly exergonic. researchgate.net

Structural Characterization and Coenzyme Binding

Crystal structures of Ftr from various archaea, including the hyperthermophilic Methanopyrus kandleri, reveal that the enzyme exists as a homotetramer. wikipedia.orgebi.ac.ukebi.ac.ukebi.ac.uk This tetramer is essentially a dimer of dimers. wikipedia.orgebi.ac.ukebi.ac.ukebi.ac.uk Each subunit is composed of two distinct lobes, both of which adopt an α/β sandwich fold characterized by a predominantly antiparallel β-sheet flanked by α-helices. wikipedia.orgebi.ac.ukebi.ac.ukebi.ac.uk The active site of the enzyme is located in a cleft situated near the interface between two subunits of a dimer. wikipedia.orgnih.govresearchgate.net

The binding of the two coenzyme substrates to Ftr occurs in distinct but adjacent sites within the active site cleft. This compound binds within a deep, elongated cleft at the homodimer interface and is held in place by numerous hydrophobic interactions. nih.govresearchgate.net In contrast, tetrahydromethanopterin binds to a shallower and wider cleft on the protein surface. nih.govresearchgate.net The binding of H4MPT is considered to be weaker than that of this compound. nih.gov A crucial and strictly conserved glutamate (B1630785) residue (Glu245) is located in a hydrophobic region of the active site and is vital for both substrate binding and catalysis. nih.govresearchgate.netresearchgate.net It is proposed that upon H4MPT binding, this glutamate becomes completely buried and is protonated, allowing it to stabilize the tetrahedral oxyanion intermediate formed during the reaction. nih.gov The binding of these bulky coenzymes is thought to induce conformational changes in the enzyme, which close the H4MPT binding cleft and optimally position the reactive groups of both substrates for the formyl transfer reaction. nih.gov

Conformational Changes during Catalysis

The catalytic cycle of formylthis compound dehydrogenase (Fwd) is a complex, multi-step process that necessitates significant conformational changes to facilitate the capture and transformation of carbon dioxide. Structural analyses of the Fwd complex have revealed a sophisticated architecture featuring two spatially distinct active sites connected by a long internal tunnel, a design that inherently requires coordinated protein movements for substrate channeling. wikipedia.orgnih.gov

The enzyme is a large, multi-subunit complex. nih.gov Within this structure, the initial reduction of CO2 occurs at a tungsten or molybdenum-containing active site located within the FwdBD subunits. wikipedia.orgnih.gov The product of this reaction, formate, must then travel approximately 40 to 43 angstroms through a hydrophobic internal tunnel to a second active site. nih.govacs.org This second site, located in the FwdA subunit, contains a binuclear zinc center where formate condenses with the primary amine of this compound to produce formylthis compound. wikipedia.orgnih.gov

This substrate channeling mechanism is critical for the enzyme's efficiency, as it sequesters the reactive formate intermediate, preventing it from diffusing into the cellular environment. nih.gov The movement of formate through this extensive tunnel strongly implies the existence of conformational gating. These conformational changes would be required to:

Open and close the entrance to the tunnel at the tungsten/molybdenum center to admit CO2 and later release the formate intermediate.

Facilitate the directed diffusion of formate along the tunnel.

Control the entry of formate into the binuclear zinc center in the FwdA subunit.

Coordinate the binding of this compound at the second active site.

While the precise, residue-specific motions are still a subject of detailed study, the structural arrangement of two distant active sites linked by a molecular tunnel provides compelling evidence that dynamic conformational changes are an integral part of the catalytic mechanism of formylthis compound dehydrogenase. nih.govacs.org

Methenylthis compound Dehydrogenase

A review of biochemical literature and pathway databases for methanogenesis did not yield information on an enzyme specifically named Methenylthis compound Dehydrogenase. The established metabolic pathways show that the formyl group from formylthis compound is transferred to tetrahydromethanopterin (H4MPT) before subsequent reduction steps occur. ethz.chresearchgate.net

Role in Methanogenesis Pathway

Consistent with the absence of information on the enzyme itself, no role for a "Methenylthis compound Dehydrogenase" in the methanogenesis pathway is described in the scientific literature found. The canonical pathway involves the enzyme formylthis compound:tetrahydromethanopterin formyltransferase, which transfers the C1 unit from this compound to H4MPT. ethz.chresearchgate.net Subsequent enzymatic steps, including dehydrogenation, act upon the C1-H4MPT adduct, not a this compound derivative. ethz.chresearchgate.net

Structural Variants and Functional Analogues of Methanofuran

Diversity of Methanofuran Side Chains in Methanogens

The primary differences among methanofurans are found in the composition of the side chain attached to the core structure. nih.govnih.gov At least five distinct types of methanofurans have been identified based on chromatographic and structural analysis, with different methanogenic genera often containing a chemically unique variant. nih.gov

This compound-a is characterized by a tricarboxyheptanoyl side chain. dbpedia.orgwikipedia.org This variant is the form originally isolated and characterized from Methanobacterium thermoautotrophicum. The side chain is chemically defined as a 4,5,7-tricarboxyheptanoyl group.

This compound-b features a side chain composed of two additional glutamyl residues linked to the core structure. dbpedia.org This variant, isolated from Methanosarcina barkeri, has a side chain consisting of a γ-L-glutamyl-γ-L-glutamyl moiety. acs.org

This compound-c is structurally similar to this compound-a but with a key modification. nih.gov It possesses a tricarboxy-2-hydroxyheptanoyl side chain. dbpedia.orgwikipedia.org This variant was elucidated from Methanobrevibacter smithii and is distinguished by the presence of a hydroxyl group at the C2 position of the dicarboxyoctanedioic acid part of the side chain. nih.gov

A significant structural variation involves the extension of the side chain with multiple glutamate (B1630785) residues. In the order Methanococcales, MFR structures feature long poly-γ-glutamyl tails. nih.govacs.org For instance, the this compound found in Methanocaldococcus jannaschii has a side chain containing between 7 and 12 γ-linked glutamate residues. nih.govacs.org These polyglutamate chains are crucial for the coenzyme's interaction with enzymes. nih.gov

In addition to side-chain diversity, the terminal amino group of the core structure can be modified. N-formyl-methanofuran is a key intermediate in the methanogenesis pathway, where it acts as the C1 unit carrier. researchgate.net More surprisingly, research on methanogens from the order Methanococcales, including Methanococcus maripaludis and Methanococcus vannielii, has identified not only the expected N-formyl-MFR derivatives but also N-acetyl-MFR. nih.govacs.org The discovery of N-acetyl-MFR was unexpected and suggests it may be involved in a previously unknown route for acetate formation in these organisms. nih.govacs.org

Methylofuran (MYFR) as a Bacterial Analog

A functional analog of this compound, named methylofuran (MYFR), exists in methylotrophic bacteria, which are capable of growing on single-carbon compounds like methanol (B129727). nih.gov MYFR is essential for the oxidation of formaldehyde (B43269). nih.gov It serves as a C1 carrier in the formyltransferase/hydrolase complex (Fhc), which generates formate (B1220265). nih.gov

Like its archaeal counterparts, MYFR features a furan (B31954) moiety with a formylatable aminomethyl group. nih.gov A key feature of MYFR from the model methylotroph Methylorubrum extorquens is an exceptionally long and branched polyglutamate side chain, which can contain up to 24 glutamate residues. nih.govnih.gov This extensive polyglutamate tail is vital for binding the coenzyme tightly to the enzyme complex, allowing it to shuttle the one-carbon unit between two active sites over a considerable distance. nih.gov Structural diversity also exists within MYFR itself; studies have shown that some bacterial strains incorporate tyramine (B21549) instead of tyrosine into the core structure. nih.gov

Data Tables

Table 1: Structural Diversity of this compound Side Chains in Archaea

| This compound Variant | Characteristic Side Chain Moiety | Example Organism(s) |

| This compound-a | Tricarboxyheptanoyl | Methanobacterium thermoautotrophicum acs.org |

| This compound-b | Glutamyl-Glutamyl dbpedia.org | Methanosarcina barkeri acs.org |

| This compound-c | Tricarboxy-2-hydroxyheptanoyl dbpedia.org | Methanobrevibacter smithii nih.gov |

| Poly-γ-Glutamyl MFR | 7 to 12 γ-linked glutamates nih.govacs.org | Methanocaldococcus jannaschii nih.govacs.org |

| N-Acetylated MFR | N-acetyl group on the core amino group nih.govacs.org | Methanococcus maripaludis, M. vannielii nih.govacs.org |

Table 2: Comparison of this compound (MFR) and Methylofuran (MYFR)

| Feature | This compound (MFR) | Methylofuran (MYFR) |

| Domain | Archaea dbpedia.org | Bacteria nih.gov |

| Metabolic Role | CO₂ reduction in methanogenesis wikipedia.org | Formaldehyde oxidation in methylotrophy nih.govnih.gov |

| Core Structure | 2-aminomethylfuran linked to a phenoxy group dbpedia.org | 2-aminomethylfuran linked to a phenoxy group nih.gov |

| Side Chain Feature | Varies; can include poly-γ-glutamyl tails (7-12 residues) nih.govacs.org | Long, branched poly-γ-glutamyl tail (up to 24 residues) nih.govnih.gov |

| Primary Function | Initial C1 carrier in a reductive pathway nih.gov | C1 carrier in an oxidative pathway nih.gov |

Structural Similarities and Differences to this compound

All this compound variants are built upon a foundational core structure, which consists of a 2-aminomethylfuran linked to a phenoxy group. wikipedia.orgnih.govnih.gov However, significant variations exist, primarily in the side chains attached to this core. These differences are observed in the tyrosine moiety and, most notably, in the length and branching of the polyglutamate chain. nih.govnih.govnih.gov

A prime example of a structural and functional analogue is methylofuran (MYFR), found in the model methylotrophic bacterium Methylorubrum extorquens. pnas.orgnih.govresearchgate.net

Tyrosine vs. Tyramine Moiety: The core structure of MYFR in M. extorquens incorporates a tyrosine residue. This is a key distinction from the tyramine residue typically found in the this compound of many archaea. nih.gov The biosynthesis of this core structure is a complex process involving multiple enzymes that couple precursors derived from tyrosine, glutamate, and other central metabolites. nih.govnih.gov

Polyglutamate Chain Length and Branching: The most striking difference between MYFR and its archaeal counterparts is the extensive polyglutamate side chain. nih.gov In M. extorquens, this chain can contain up to 24 glutamate residues. nih.govresearchgate.netresearchgate.net Furthermore, this long chain is not linear; it is branched, with glutamate residues linked via both α- and γ-amide bonds. pnas.orgnih.govresearchgate.net In contrast, archaeal methanofurans typically have shorter side chains. For instance, the this compound in Methanocaldococcus jannaschii has a polyglutamate tail of 7 to 12 residues. nih.govnih.gov This variation in length and complexity of the polyglutamate chain is a critical factor in the coenzyme's interaction with its partner enzymes. nih.gov

Functional Analogies in Methylotrophic Bacteria

In methylotrophic bacteria, which utilize reduced one-carbon compounds like methanol and methane (B114726) as their source of carbon and energy, methylofuran (MYFR) serves a role analogous to that of this compound in methanogens. pnas.orgnih.govresearchgate.net It is an essential formyl-carrying coenzyme in the oxidation pathway of these C1 compounds. nih.govresearchgate.net Specifically, the pathway for oxidizing compounds like formaldehyde to formate depends on both MYFR and another coenzyme, tetrahydromethanopterin (H4MPT). pnas.orgnih.govresearchgate.netresearchgate.net

Interaction with Formyltransferase/Hydrolase Complex (Fhc)

In methylotrophs such as M. extorquens, MYFR does not function as a freely diffusible carrier molecule. Instead, it acts in close concert with the formyltransferase/hydrolase complex (Fhc), a key enzyme that generates formate from formyl-H4MPT. pnas.orgnih.govresearchgate.net Crystal structure analysis reveals that MYFR is tightly, though noncovalently, bound to the Fhc complex. pnas.orgnih.govresearchgate.net This strong interaction is mediated by the extensive, negatively charged, and branched polyglutamate side chain of MYFR, which interfaces with a cluster of conserved, positively charged residues on the Fhc enzyme. nih.govresearchgate.net

Prosthetic Group Role and One-Carbon Unit Shuttling

Within the Fhc complex, MYFR functions as a prosthetic group, an essential non-protein component for the enzyme's activity. pnas.orgnih.govresearchgate.net Its primary role is to act as a carrier, shuttling one-carbon units between two different active sites within the large enzyme complex. pnas.orgnih.govresearchgate.net

The long, flexible polyglutamate chain serves as a swinging linker arm. researchgate.net This arm allows the formyl-carrying aminomethylfuran part of the coenzyme to move between the formyltransferase active site (FhcD) and the formylhydrolase active site (FhcA), a distance of approximately 50 Å. pnas.org This shuttling mechanism proceeds in a coordinated sequence:

Formyl-H4MPT binds to the formyltransferase active site.

The MYFR arm swings to this site, and the formyl group is transferred to it.

The newly formylated MYFR then swings to the second active site, the formylhydrolase.

Here, the formyl group is hydrolyzed to produce formate, which is then released. pnas.org

Unveiling this compound: Advanced Research Methodologies and Techniques

This compound (MFR) is a vital cofactor in the metabolic pathways of methanogenic archaea, playing a central role as the initial C1 acceptor molecule in the reduction of carbon dioxide to methane. This process, known as methanogenesis, is fundamental to the global carbon cycle, with methanogens producing significant amounts of methane annually nih.govmdpi.comnih.gov. The structure of this compound exhibits variations across different methanogenic species, but all share a core structure, typically a furan ring with associated functional groups and a side chain, often a polyglutamate moiety in analogs like methylofuran nih.govnih.gov. Understanding the intricate mechanisms by which this compound functions and is synthesized requires sophisticated analytical and structural biology techniques.

Advanced Research Methodologies and Techniques in Methanofuran Studies

The study of methanofuran and its associated enzymes relies on a suite of advanced techniques that allow for its identification, structural elucidation, and the detailed characterization of its biological partners.

Broader Research Implications and Future Directions

Biotechnological Applications and Bioenergy Production

The unique biochemical role of methanofuran as the initial C1 carrier in methanogenesis from CO2 positions it at the center of various biotechnological applications, particularly in the realm of bioenergy production and environmental management. nih.gov

This compound is a critical coenzyme in the biological conversion of carbon dioxide to methane (B114726), a process carried out by methanogenic archaea. nih.govnih.gov This natural carbon fixation pathway presents a significant opportunity for the production of renewable biofuels. nih.gov The enzyme formylthis compound (B1241027) dehydrogenase (FMD) catalyzes the first step in this process, the ATP-independent reduction of CO2 to formyl-methanofuran. nih.govresearchgate.net This highly efficient initial capture of CO2 is a key area of interest for enhancing methane yields from various feedstocks in industrial settings like biogas plants. nih.gov

Research into the mechanism of FMD has revealed it to be a complex enzyme, often containing molybdenum or tungsten, that efficiently channels CO2 to its active site for reduction. nih.govwikipedia.org By harnessing the metabolic power of methanogens and potentially optimizing the enzymes involved in the this compound-dependent pathway, it is feasible to improve the efficiency of converting CO2, a major greenhouse gas, into methane, a valuable energy source. nih.gov This approach is a cornerstone of developing sustainable energy solutions and a circular carbon economy.

Table 1: Key Enzymes in this compound-Dependent CO2 to Methane Conversion

| Enzyme | Abbreviation | Function | Cofactors/Prosthetic Groups |

| Formylthis compound Dehydrogenase | FMD | Catalyzes the reduction of CO2 to formyl-methanofuran. nih.govwikipedia.org | Molybdenum or Tungsten, Pterin (B48896), Iron-Sulfur Clusters wikipedia.orgnih.gov |

| Formylthis compound: Tetrahydromethanopterin Formyltransferase | FTR | Transfers the formyl group from this compound to tetrahydromethanopterin. wikipedia.org | None wikipedia.org |

| Methenyltetrahydromethanopterin Cyclohydrolase | MCH | Catalyzes the conversion of formyl-tetrahydromethanopterin to methenyl-tetrahydromethanopterin. | Not Applicable |

| F420-dependent Methylenetetrahydromethanopterin Dehydrogenase | MTD | Reduces methenyl-tetrahydromethanopterin to methylenetetrahydromethanopterin. | Coenzyme F420 |

| F420-dependent Methylenetetrahydromethanopterin Reductase | MER | Reduces methylenetetrahydromethanopterin to methyl-tetrahydromethanopterin. | Coenzyme F420 |

| Methyltetrahydromethanopterin:Coenzyme M Methyltransferase | MTR | Transfers the methyl group from tetrahydromethanopterin to coenzyme M. | Not Applicable |

| Methyl-Coenzyme M Reductase | MCR | Catalyzes the final step of methane formation from methyl-coenzyme M. acs.org | Coenzyme B, F430 acs.org |

The process of methanogenesis, in which this compound plays a vital role, is a key component of the global carbon cycle and has implications for environmental management. nih.govnih.gov Methanogenic archaea are instrumental in the anaerobic degradation of organic matter, a process that is fundamental to wastewater treatment and the management of organic waste. d-nb.infomdpi.com In these anoxic environments, complex organic compounds are broken down into simpler molecules, with methanogenesis being the terminal step in the mineralization of this organic carbon. nih.gov

Strategies for Modulating this compound-Dependent Processes

The central role of this compound in methanogenesis makes the enzymes involved in its biosynthesis and metabolism attractive targets for modulation. Such strategies could be aimed at either enhancing methane production for bioenergy or inhibiting it for other purposes.

The enzyme formylthis compound dehydrogenase (FMD) is a primary target for protein engineering efforts aimed at optimizing CO2 capture and conversion. nih.gov The complex structure of FMD, with its distinct catalytic sites for CO2 reduction and formate (B1220265) condensation, offers multiple avenues for modification. nih.gov Engineering the amidohydrolase subunit of FMD could potentially broaden the range of formyl-accepting molecules, allowing for the synthesis of various formamide derivatives directly from CO2. nih.gov This could be achieved by modifying the active site to accommodate substrates other than this compound. nih.gov

Strategies for engineering FMD could involve altering the hydrophobic residues that stabilize the binding of this compound to allow for the diffusion of smaller, different substrates. nih.gov Furthermore, enhancing the stability and oxygen tolerance of FMD through protein engineering would be a significant step towards its practical application in industrial biotechnological processes.

Table 2: Potential Enzyme Engineering Strategies for Formylthis compound Dehydrogenase (FMD)

| Engineering Goal | Target Region/Strategy | Potential Outcome |

| Altered Substrate Specificity | Modify residues in the amidohydrolase subunit's active site. nih.gov | Production of novel formylated compounds from CO2. nih.gov |

| Enhanced Substrate Diffusion | Replace hydrophobic residues in the this compound binding pocket with polar residues. nih.gov | Increased accessibility of the active site to a wider range of substrates. nih.gov |

| Increased Oxygen Tolerance | Introduce mutations to improve stability in the presence of oxygen. | More robust enzyme for industrial applications. |

| Optimized Catalytic Efficiency | Modify the tunnel connecting the CO2 reduction and formate condensation sites. | Improved rate of CO2 conversion. |

Inhibiting methanogenesis is a key strategy in various contexts, such as reducing methane emissions from livestock and preventing the proliferation of methanogens in certain industrial processes. researchgate.netfrontiersin.org The enzymes of the this compound biosynthesis pathway and the enzymes that utilize this compound as a substrate are prime targets for the development of specific inhibitors.

The biosynthesis of the core structure of this compound has been elucidated, identifying several key enzymes such as MfnA, MfnB, MfnC, MfnD, MfnE, and MfnF. nih.govdntb.gov.ua These enzymes catalyze a series of unique biochemical reactions that are essential for the production of this compound. nih.govdntb.gov.ua Developing compounds that specifically inhibit these enzymes could effectively block methanogenesis at its earliest stages.

Furthermore, the enzyme formylthis compound dehydrogenase, which catalyzes the first step in the C1 transfer pathway, has been shown to be susceptible to inhibition. For instance, the molybdenum-containing FMD can be inactivated by cyanide, while the tungsten-containing isoenzymes are not affected. nih.gov This differential sensitivity suggests that it may be possible to develop inhibitors that target specific types of FMD. Additionally, structural analogs of this compound could act as competitive inhibitors of FMD and other this compound-dependent enzymes.

Uncharacterized Aspects and Emerging Research Avenues

Despite significant progress in understanding the role of this compound in methanogenesis, several aspects of its biochemistry and regulation remain uncharacterized, opening up new avenues for research. The complete elucidation of the biosynthetic pathways for the various structural analogs of this compound is still an active area of investigation. researchgate.net While the core biosynthetic pathway is largely understood, the enzymes responsible for the modifications that lead to different this compound variants are not all known. nih.gov

Recent structural and functional studies of enzymes involved in this compound biosynthesis, such as MfnB, are providing deeper insights into their catalytic mechanisms and thermostability. bris.ac.uk This knowledge is crucial for potential industrial applications of these enzymes. Furthermore, the discovery that some enzymes may be bifunctional, participating in the biosynthesis of both this compound and other cofactors like tetrahydromethanopterin, suggests a more intricate metabolic network than previously understood. nih.gov Future research will likely focus on unraveling these complex interactions and exploring the regulatory mechanisms that control this compound biosynthesis and utilization. The potential for discovering novel enzymes with unique catalytic properties within these pathways remains high.

Complete Elucidation of Biosynthetic Pathways in Diverse Organisms

The complete elucidation of this compound's biosynthetic pathways across a diverse range of methanogenic archaea and some methylotrophic bacteria is a critical frontier in understanding microbial metabolism and the global carbon cycle. While significant strides have been made, particularly in model organisms like Methanocaldococcus jannaschii and Methanobacterium thermoautotrophicum, research is ongoing to map the full spectrum of this pathway's variations.

All known this compound structures share a common core, 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), but exhibit diversity in their side chains depending on the organism. nih.govnih.gov The biosynthesis of this core structure in M. jannaschii has been fully detailed, involving a six-enzyme pathway (MfnA-F). nih.govnih.gov The pathway begins with precursors such as tyrosine, glutamate (B1630785), glyceraldehyde-3-phosphate, and alanine. nih.gov Key steps include the formation of γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P). nih.govnih.gov The final steps, catalyzed by the enzymes MfnE and MfnF, involve the phosphorylation of F1-P to form [5-(aminomethyl)furan-3-yl]methyl diphosphate (B83284) (F1-PP) and its subsequent condensation with γ-glutamyltyramine to yield the APMF-Glu core. nih.govnih.gov

However, at least five chromatographically distinct methanofurans have been identified across different genera of methanogens, indicating that the modifications to the core structure are species-specific. nih.gov For instance, the this compound from Methanobrevibacter smithii, known as this compound-c, differs by a hydroxy group on its dicarboxyoctanedioic acid moiety. nih.gov Research in M. thermoautotrophicum has shown that the furan (B31954) ring is formed from the condensation of two molecules from the pyruvate (B1213749)/triose pool, while the tetracarboxylic acid side chain is assembled from α-ketoglutarate, two acetyl-CoA molecules, and one molecule of carbon dioxide. researchgate.net The genetic and enzymatic basis for these varied side-chain modifications in most organisms remains an active area of investigation.

Future research aims to identify the complete set of genes and enzymes responsible for these variations in a wider array of organisms, including those from different orders of methanogens. Comparative genomics, proteomics, and metabolomics approaches are being employed to identify homologs of the known mfn genes and to discover novel enzymes responsible for the diverse side-chain chemistry. nih.gov Understanding this diversity is crucial, as the specific structure of this compound can influence the efficiency and regulation of methanogenesis in different environmental niches.

| Enzyme | Gene (in M. jannaschii) | Function in Biosynthesis of APMF-Glu Core | Reference |

| MfnA, MfnC, MfnD | - | Involved in the biosynthesis of γ-glutamyltyramine and F1-P from precursors. | nih.govnih.gov |

| MfnB | - | Catalyzes the condensation of two molecules of glyceraldehyde-3-phosphate to form a furan precursor. | nih.govresearchgate.net |

| MfnE | mj0458 | Catalyzes the formation of F1-PP from F1-P and ATP. | nih.govnih.gov |

| MfnF | mj0840 | Catalyzes the condensation of F1-PP with γ-glutamyltyramine to form APMF-Glu. | nih.govnih.gov |

Role of this compound-Linked Pathways in Unconventional Microbial Metabolism

This compound's role as the primary C1 carrier is fundamental to the conventional, well-studied pathways of methanogenesis, such as the hydrogenotrophic pathway where it acts as the initial acceptor for carbon dioxide. nih.govnih.gov However, emerging research is revealing the critical involvement of this compound-linked pathways in less conventional forms of microbial metabolism, expanding its known significance in biogeochemical cycles.

Metabolism of Unconventional Substrates: Methanogens are metabolically more versatile than previously thought and can utilize a range of "unconventional" substrates beyond CO2/H2 and acetate. nih.govresearchgate.net These substrates include methylated compounds such as methanol (B129727), methylamines, and methylated sulfur compounds (e.g., dimethyl sulfide, methanethiol). nih.govresearchgate.netifremer.fr In these methylotrophic pathways, one molecule of the methylated substrate is oxidized to CO2 to generate reducing equivalents for the reduction of three other molecules to methane. The oxidation pathway converges with the conventional CO2 reduction pathway at the level of the formyl group bound to this compound. nih.gov Therefore, the formyl-methanofuran dehydrogenase enzyme is a key player, linking the oxidation of methyl groups to the central methanogenic pathway.

Recent studies have also identified methanogens capable of utilizing methoxylated aromatic compounds and tertiary amines like choline and betaine for methane production. nih.govresearchgate.net The degradation of these more complex substrates eventually yields C1 units that enter the central methanogenic pathway, where this compound is essential for the initial steps of CO2 fixation or the final steps of methyl group oxidation. The precise enzymatic steps linking the breakdown of these unconventional substrates to the this compound-dependent core pathway are a key focus of current research. researchgate.net

| Metabolic Process | Role of this compound-Linked Pathway | Key Organisms/Groups | Significance |

| Anaerobic Methane Oxidation (AOM) | Functions in the reverse direction to oxidize a formyl group to CO2 during methane oxidation. nih.govresearchgate.net | ANME Archaea | Major global sink for methane in anoxic environments. frontiersin.org |

| Methylotrophic Methanogenesis | Oxidation of a methyl group to CO2 proceeds via a formyl-methanofuran intermediate. nih.gov | Methanosarcinales | Expands the range of substrates for methanogenesis, important in various anoxic habitats. researchgate.net |

| Methanogenesis from Aromatic Compounds | Breakdown products enter the central C1 pathway involving this compound. nih.gov | Methermicoccus shengliensis | Demonstrates methanogenic degradation of complex organic matter. researchgate.net |

Adaptation and Thermotolerance of this compound Enzymes in Extremophiles

Extremophiles, particularly hyperthermophilic archaea thriving in environments like deep-sea hydrothermal vents, provide a unique window into the molecular adaptations required for life at high temperatures. wikipedia.org The enzymes involved in this compound biosynthesis and utilization in these organisms must maintain structural integrity and catalytic function under conditions that would denature proteins from their mesophilic counterparts.

A key focus of research has been the this compound biosynthetic enzyme MfnB, which catalyzes the formation of a furan precursor from two molecules of glyceraldehyde-3-phosphate. nih.gov A comparative study of the MfnB enzyme from the hyperthermophile Methanocaldococcus jannaschii (optimal growth at ~85°C) and the mesophile Methanococcus maripaludis revealed specific structural adaptations for thermotolerance. nih.govwikipedia.org Thermal unfolding studies confirmed the significantly higher stability of the M. jannaschii enzyme. Molecular dynamics simulations suggest this enhanced stability is due to a greater number of side-chain interactions within the protein structure, which enforce spatial constraints on residues and protect against the denaturing effects of heat. nih.gov

Beyond specific enzymes, broader adaptations within the cellular environment of extremophiles contribute to the stability of metabolic pathways. Research on key methanogenesis enzymes in a range of thermophilic archaea has shown that as the optimal growth temperature increases, the molecular tunnels that provide access to the enzyme's active site become more restrictive. nih.gov This structural adaptation is thought to play a major role in maintaining the stability and availability of temperature-sensitive substrates and cofactors, like this compound and its precursors, within the enzyme's catalytic core at high temperatures. nih.gov

Future research directions include:

Proteomic and Structural Analyses: Characterizing the full suite of this compound-related enzymes from a wider range of extremophiles (including thermoacidophiles and psychrophiles) to identify common and unique adaptation strategies.

Enzyme Engineering: Using the knowledge of thermostable adaptations to engineer more robust enzymes for biotechnological applications, such as in biogas production or the synthesis of fine chemicals. nih.gov

Understanding Cofactor Stability: Investigating how this compound itself and its biosynthetic intermediates are protected from degradation at extreme temperatures, possibly through interactions with chaperone-like proteins or by being channeled directly between enzymes. nih.gov

| Organism Type | Adaptation Strategy | Enzyme/Structure Studied | Implication |

| Hyperthermophile (M. jannaschii) | Increased number of internal side-chain interactions. nih.gov | MfnB | Enhances protein structural rigidity and protects against thermal unfolding. |

| Thermophilic Methanogens | More restrictive molecular tunnels leading to the active site. nih.gov | Methyl-coenzyme M reductase, Heterodisulfide reductase | Protects thermally labile substrates and cofactors, ensuring catalytic efficiency at high temperatures. |

| Extremophilic Archaea (General) | Production of intrinsically thermostable and thermoactive enzymes. nih.govwaikato.ac.nz | Various (e.g., hydrogenases, amylases) | Source of robust biocatalysts for industrial applications. |

Q & A

Q. What is the biosynthetic pathway of methanofuran, and what are its primary precursors?

this compound biosynthesis involves precursors such as phosphoenolpyruvate (PEP), dihydroxyacetone phosphate (DHAP), tyrosine, glutamate, and acetate. Isotopic labeling studies (e.g., ¹³C-labeled acetate and pyruvate) combined with 2D NMR spectroscopy have been used to trace carbon flow into the furan moiety and side chains . Key steps include transamination reactions and nonribosomal peptide synthetase-mediated assembly of the glutamate dipeptide and HTCA (hexanetetracarboxylic acid) moieties .

Q. What role does this compound play in the initial steps of methanogenesis?

this compound acts as a C1 carrier in the first two-electron reduction of CO₂ during hydrogenotrophic methanogenesis. It binds CO₂ via formyl-methanofuran dehydrogenase (Fwd) to form formyl-methanofuran, a reaction verified through enzyme assays and structural studies of Fwd complexes . Comparative genomic analyses of archaeal homologs (e.g., in Methanothermobacter) further support its conserved role .

Q. How is this compound structurally characterized in methanogenic archaea?

Structural elucidation relies on advanced NMR techniques (e.g., ¹H-¹³C correlation spectroscopy) and X-ray crystallography. For example, 2D NMR experiments with ¹³C-labeled precursors have resolved the furan core and HTCA side chain in Methanobacterium thermoautotrophicum . Crystal structures of Fwd complexes reveal Fe-S clusters critical for electron transfer during CO₂ fixation .

Advanced Research Questions

Q. What enzymatic steps in this compound biosynthesis remain unresolved?

While tyrosine decarboxylase is characterized, other enzymes (e.g., those catalyzing furan ring formation or HTCA biosynthesis) are poorly understood. Researchers employ gene knockout studies in Methanosarcina spp. coupled with LC-MS to identify biosynthetic intermediates . Proteomic profiling of methanogen cell lysates can also pinpoint candidate enzymes .

Q. How do this compound homologs vary across archaeal lineages, and what functional implications do these differences have?

Comparative genomics (e.g., in Asgard archaea like Odin and Loki) reveals homologs of Fwd-like transporters, suggesting evolutionary divergence in C1 metabolism . Phylogenetic analysis of Fwd operons and heterologous expression in model methanogens (e.g., Methanococcus maripaludis) can test functional conservation .

Q. What methodologies resolve contradictions in proposed HTCA biosynthesis pathways?

Discrepancies in HTCA formation (e.g., trans-homoaconitate vs. alternative precursors) are addressed via isotopic tracing (²H/¹³C-labeled α-ketoglutarate) and enzyme activity assays in cell-free extracts of Methanothermobacter . Metabolomic profiling under varying osmotic conditions can clarify HTCA’s dual role as a cofactor and osmolyte .

Q. How do structural variations in this compound impact its interaction with formyltransferase enzymes?

Site-directed mutagenesis of the this compound side chain (e.g., glutamate dipeptide modifications) combined with enzyme kinetics studies (e.g., Fwd activity assays) reveal binding specificity. Cryo-EM structures of Fwd-methanofuran complexes further map interaction interfaces .

Q. What experimental approaches validate the role of this compound in non-methanogenic archaea?

In archaea lacking full methanogenesis pathways (e.g., Thorarchaeota), this compound-associated enzymes are studied via heterologous expression, ¹³C-formate incorporation assays, and co-immunoprecipitation to identify novel metabolic partners .

Methodological Notes

- Isotopic Labeling : Use ¹³C/²H-labeled precursors (e.g., acetate, pyruvate) with NMR or LC-MS to track carbon flux .

- Structural Biology : Combine X-ray crystallography (for enzyme complexes) and 2D NMR (for cofactor dynamics) .

- Genetic Manipulation : Apply CRISPR-Cas9 in Methanosarcina spp. to disrupt biosynthetic genes and assess pathway bottlenecks .

- Phylogenetics : Use tools like OrthoFinder to compare Fwd operons across archaeal genomes and infer evolutionary adaptations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。